3-amino-1H-indazole-6-carboxylic Acid
Overview
Description
3-amino-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
The primary targets of 3-amino-1H-indazole-6-carboxylic Acid are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the function of these kinases, which can lead to the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the CHK1, CHK2, and SGK kinases
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth . For example, one derivative of the compound was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Biochemical Analysis
Biochemical Properties
3-amino-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the breakdown of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are critical mediators of inflammation . By affecting these pathways, the compound can alter cellular responses to inflammatory stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, the compound can interact with transcription factors, leading to changes in gene expression that further modulate the inflammatory response . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that the compound can sustain its anti-inflammatory effects without significant loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been observed . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in inflammation and cancer .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters and can accumulate in tissues with high metabolic activity . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites in sufficient concentrations.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments, which can influence its activity and function. The compound has been found to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules involved in gene expression and signal transduction . Post-translational modifications, such as phosphorylation, can further regulate its localization and activity, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-indazole-6-carboxylic acid typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-amino-1H-indazole-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1H-indazole-3-carboxylic acid
- 2H-indazole-3-carboxylic acid
- 3-amino-1H-indazole-1-carboxamide
Uniqueness
3-amino-1H-indazole-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-amino-1H-indazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZTEQDOQLSQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469226 | |
Record name | 3-amino-1H-indazole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871709-92-1 | |
Record name | 3-amino-1H-indazole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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